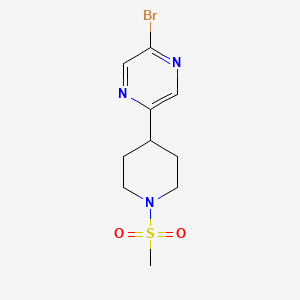
2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Pyrazine Ring: The pyrazine ring is introduced through a series of cyclization and substitution reactions.
Bromination: The final step involves the bromination of the pyrazine ring to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
化学反応の分析
Types of Reactions
2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives .
科学的研究の応用
2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
作用機序
The mechanism of action of 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyridine
- 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)thiazole
- 2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)imidazole
Uniqueness
2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine is unique due to its specific combination of a brominated pyrazine ring and a methylsulfonyl-substituted piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
生物活性
2-Bromo-5-(1-(methylsulfonyl)piperidin-4-yl)pyrazine (CAS No. 1316224-01-7) is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a brominated pyrazine ring and a piperidine moiety substituted with a methylsulfonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromine and methylsulfonyl groups enhance its reactivity and binding affinity to biological molecules, potentially affecting various biochemical pathways. The piperidine moiety may facilitate interactions with receptors or enzymes, leading to modulation of cellular processes.
Antimicrobial Activity
Pyrazine derivatives are also known for their antimicrobial properties. While direct studies on this compound are sparse, similar compounds have exhibited notable antibacterial and antifungal activities. For example, some pyrazole carboxamides have shown effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial potential .
Other Pharmacological Effects
The compound is under investigation for its role in drug development due to its unique structural features. Its application as a building block in synthesizing more complex organic molecules highlights its versatility in medicinal chemistry.
Case Studies and Research Findings
特性
IUPAC Name |
2-bromo-5-(1-methylsulfonylpiperidin-4-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c1-17(15,16)14-4-2-8(3-5-14)9-6-13-10(11)7-12-9/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNPYQIEECLADQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















